Mcl-1 Binding Affinity vs. Parent CPD (Cross-Study Comparable)
The parent (2E,4E)-2-cyano-5-phenylpenta-2,4-dienamide (CPD) binds recombinant Mcl-1 with Ki = 6 nM [1]. The target compound is an N-(3-chloro-4-fluorophenyl) (2Z,4E) derivative. While direct Mcl-1 Ki data for the exact target compound are not publicly available, structure-activity relationship (SAR) precedent for N-aryl penta-2,4-dienamides demonstrates that halogenated phenyl substituents can maintain or enhance Mcl-1 engagement through hydrophobic pocket interactions and halogen bonding [1][2]. The (2Z,4E) geometry alters the spatial presentation of the cyano group, potentially affecting hydrogen bonding with Arg263 in the BH3-binding groove [3].
| Evidence Dimension | Mcl-1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly reported for the specific (2Z,4E) N-(3-chloro-4-fluorophenyl) analog |
| Comparator Or Baseline | (2E,4E)-2-cyano-5-phenylpenta-2,4-dienamide (CPD): Ki = 6 nM |
| Quantified Difference | Difference cannot be precisely quantified without direct measurement; SAR suggests halogen substitution is tolerated or beneficial |
| Conditions | Recombinant Mcl-1 protein; in vitro fluorescence polarization / isothermal titration calorimetry; Dalian University of Technology [1] |
Why This Matters
Mcl-1 is a high-value oncology target; the chloro-fluoro aniline motif may offer improved binding kinetics or selectivity over the unsubstituted parent, making this analog a rational choice for structure-based lead optimization.
- [1] Mcl-1蛋白的小分子抑制剂CPD的抗肿瘤作用 [The Anti-tumor Mechanism of CPD as a Mcl-1 Protein Inhibitor], Master's Thesis, Dalian University of Technology, 2012. View Source
- [2] Small molecules targeting Mcl-1: the search for a silver bullet in cancer therapy. Med. Chem. Commun., 2016, 7, 1010. DOI: 10.1039/C5MD00582E. View Source
- [3] Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors. J. Med. Chem., 2017. View Source
